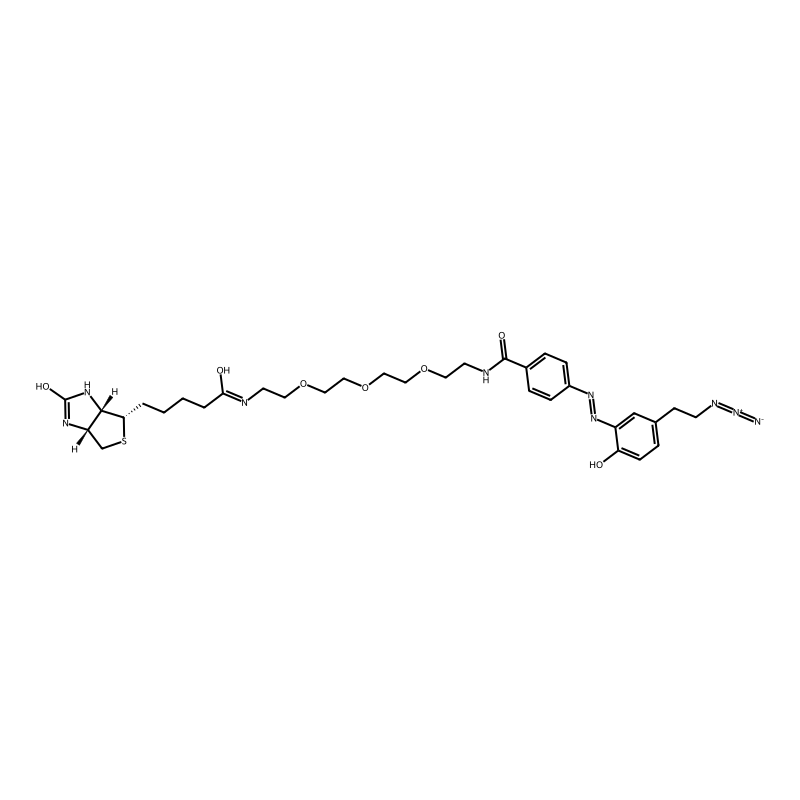Diazo Biotin-PEG3-Azide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
Biotinylation Tool
Diazo Biotin-PEG3-Azide functions as a reagent for introducing biotin to molecules containing alkynes. Biotin is a small molecule that can interact with streptavidin, a protein with high binding affinity. This bioconjugation strategy allows researchers to attach biotin to various targets like proteins, lipids, or carbohydrates [1].
*Source: BroadPharm Diazo Biotin-PEG3-Azide:
Click Chemistry Applications
Diazo Biotin-PEG3-Azide incorporates a linker segment with an azide group. This functionality enables its participation in click chemistry reactions, a set of efficient conjugation reactions between specific chemical groups. The azide group can react with alkynes to form a stable triazole linkage [2]. This biocompatible reaction allows researchers to link biomolecules site-specifically for further analysis or manipulation [2, 3].
*Sources:
PEGylation Benefits
The PEG segment (polyethylene glycol) in Diazo Biotin-PEG3-Azide offers several advantages. PEGylation often improves the water solubility of the conjugated biomolecule, enhancing its circulation and reducing aggregation within biological environments [1].
Diazo Biotin-PEG3-Azide is a specialized chemical compound used in bioconjugation and chemical biology applications. It features a biotin moiety that allows for strong binding to streptavidin or avidin, an azide group that participates in bioorthogonal reactions, and a polyethylene glycol (PEG) spacer that enhances solubility and reduces steric hindrance. The chemical formula for Diazo Biotin-PEG3-Azide is C52H60N8O9S, with a molecular weight of approximately 973.15 g/mol . This compound is particularly notable for its cleavable diazo bond, which can be reduced under mild conditions, allowing for the release of biotinylated molecules from streptavidin/avidin complexes using hydrazine .
Diazo Biotin-PEG3-Azide functions through a two-step mechanism:
- Bioconjugation: The azide group reacts with an alkyne-tagged biomolecule via CuAAC, forming a covalent bond and attaching the biotin moiety to the target molecule [, ].
- Streptavidin Capture and Release: The biotin moiety on the bioconjugate binds strongly to streptavidin, allowing for efficient purification or enrichment of the target molecule []. The diazo linker can then be cleaved using sodium dithionite to release the purified biomolecule for further analysis [].
- Click Chemistry: The azide group can react with terminal alkynes through copper-catalyzed or copper-free click reactions, forming stable triazole linkages. This reaction is highly selective and efficient, making it a valuable tool in bioconjugation .
- Cleavage: The diazo moiety allows for the selective release of biotinylated targets from capture agents like streptavidin. This cleavage can be achieved using reducing agents such as hydrazine or sodium dithionite, which cleave the diazo bond under mild conditions .
- Affinity Purification: Following conjugation to target biomolecules, Diazo Biotin-PEG3-Azide enables the purification of these targets through the strong biotin-streptavidin interaction, which can be exploited in various biochemical assays .
Diazo Biotin-PEG3-Azide exhibits significant biological activity due to its ability to form stable conjugates with biomolecules. The biotin component provides high-affinity binding to streptavidin, facilitating the purification and detection of proteins and other biomolecules in complex mixtures. The compound's bioorthogonal properties allow it to function effectively within living systems without interfering with native biological processes . Additionally, the cleavable nature of the diazo bond permits controlled release of biotinylated molecules, enhancing its utility in biochemical applications.
The synthesis of Diazo Biotin-PEG3-Azide typically involves several steps:
- Preparation of Precursor Compounds: Starting materials such as biotin derivatives are reacted with azide-containing reagents to introduce the azide functionality.
- Formation of PEG Linker: A polyethylene glycol linker is incorporated into the structure to enhance solubility and flexibility.
- Diazotization Reaction: The diazo group is introduced through a diazotization reaction, which involves treating an amine precursor with nitrous acid to form the diazo compound.
- Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity levels (>95%) .
Diazo Biotin-PEG3-Azide has a wide range of applications in:
- Chemical Biology: Used for labeling and tracking biomolecules in live cells.
- Proteomics: Facilitates the isolation and identification of proteins through affinity purification.
- Drug Development: Assists in the design of targeted therapeutics by enabling precise conjugation of drugs to biomolecules.
- Diagnostics: Employed in assays that require high specificity and sensitivity, such as enzyme-linked immunosorbent assays (ELISA) and Western blotting .
Studies involving Diazo Biotin-PEG3-Azide have demonstrated its effectiveness in various interaction assays:
- Affinity Capture Experiments: The compound allows for the selective capture of alkyne-tagged biomolecules, which can then be analyzed using mass spectrometry or other analytical techniques .
- Bioorthogonal Labeling: Its azide functionality enables labeling of biomolecules in complex biological environments without cross-reactivity with other functional groups present in biological samples .
Several compounds share structural similarities with Diazo Biotin-PEG3-Azide but differ in specific functionalities or applications:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Biotin-PEG3-Azide | Contains only biotin and azide groups | Simpler structure without cleavable moiety |
| DBCO-Biotin | Utilizes dibenzocyclooctyne for click chemistry | No diazo bond; more stable under various conditions |
| Azido-PEO-Biotin | PEG-based linker with azide functionality | Lacks cleavability; primarily used for stable conjugation |
| PC Biotin-PEG3-Azide | Similar PEG linker but designed for copper-free reactions | Enhanced compatibility with sensitive biological systems |
Diazo Biotin-PEG3-Azide stands out due to its unique combination of bioorthogonality, cleavability, and high-affinity binding capabilities, making it particularly versatile for applications requiring precise control over bioconjugation processes .
Purity
XLogP3
Exact Mass
Appearance
Storage
Dates
2: Zhu W, Song Z, Wei P, Meng N, Teng F, Yang F, Liu N, Feng R. Y-shaped biotin-conjugated poly (ethylene glycol)-poly (epsilon-caprolactone) copolymer for the targeted delivery of curcumin. J Colloid Interface Sci. 2015 Apr 1;443:1-7. doi: 10.1016/j.jcis.2014.11.073. Epub 2014 Dec 6. PubMed PMID: 25526295.
3: Ke S, Wright JC, Kwon GS. Avidin-biotin-PEG-CPA complexes as potential EPR-directed therapeutic protein carriers: preparation and characterization. Bioconjug Chem. 2007 Sep-Oct;18(5):1644-50. Epub 2007 Aug 18. PubMed PMID: 17705554.
4: Kaiser K, Marek M, Haselgrübler T, Schindler H, Gruber HJ. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus. Bioconjug Chem. 1997 Jul-Aug;8(4):545-51. PubMed PMID: 9258454.








